![molecular formula C14H26O6 B12325168 Hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B12325168.png)
Hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(1,4-cyclohexanedimethanol adipate) is a type of polyester synthesized from 1,4-cyclohexanedimethanol and adipic acid. This compound is known for its excellent mechanical properties, thermal stability, and biodegradability, making it a valuable material in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Poly(1,4-cyclohexanedimethanol adipate) is typically synthesized through a melt polycondensation reaction. The process involves heating 1,4-cyclohexanedimethanol and adipic acid in the presence of a catalyst, such as titanium butoxide, at elevated temperatures (around 200-250°C) under reduced pressure to remove water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of poly(1,4-cyclohexanedimethanol adipate) follows a similar melt polycondensation process but on a larger scale. The reaction is carried out in a continuous reactor system to ensure consistent quality and high molecular weight of the polymer .
Análisis De Reacciones Químicas
Types of Reactions
Poly(1,4-cyclohexanedimethanol adipate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the polymer can be hydrolyzed in the presence of water, leading to the breakdown of the polymer into its monomeric units.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products Formed
Hydrolysis: The major products are 1,4-cyclohexanedimethanol and adipic acid.
Oxidation: The major products include carboxylic acids and other oxidized derivatives.
Aplicaciones Científicas De Investigación
Poly(1,4-cyclohexanedimethanol adipate) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which poly(1,4-cyclohexanedimethanol adipate) exerts its effects is primarily through its physical and chemical properties. The polymer’s biodegradability is due to the hydrolysis of its ester bonds, which can be catalyzed by enzymes or chemical reagents. The molecular targets and pathways involved in its biodegradation include esterases and other hydrolytic enzymes that break down the polymer into its monomeric units .
Comparación Con Compuestos Similares
Poly(1,4-cyclohexanedimethanol adipate) can be compared with other similar polyesters, such as:
Poly(ethylene terephthalate): Known for its high strength and thermal stability but less biodegradable compared to poly(1,4-cyclohexanedimethanol adipate).
Poly(butylene adipate-co-terephthalate): Similar in terms of biodegradability but has different mechanical properties and thermal behavior.
Poly(lactic acid): Highly biodegradable and biocompatible but has lower thermal stability compared to poly(1,4-cyclohexanedimethanol adipate).
These comparisons highlight the unique combination of properties that make poly(1,4-cyclohexanedimethanol adipate) a valuable material in various applications.
Propiedades
Fórmula molecular |
C14H26O6 |
|---|---|
Peso molecular |
290.35 g/mol |
Nombre IUPAC |
hexanedioic acid;[4-(hydroxymethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C8H16O2.C6H10O4/c9-5-7-1-2-8(6-10)4-3-7;7-5(8)3-1-2-4-6(9)10/h7-10H,1-6H2;1-4H2,(H,7,8)(H,9,10) |
Clave InChI |
QSJVQHSQKDXEQM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CO)CO.C(CCC(=O)O)CC(=O)O |
Números CAS relacionados |
33478-30-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3,4-Dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12325090.png)
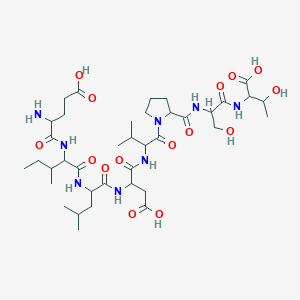
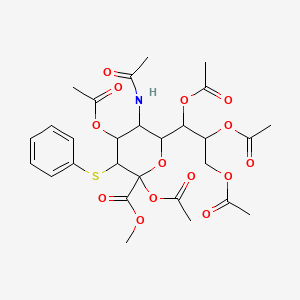
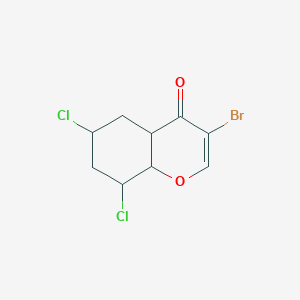
![6-(chloromethyl)-4,6,7-trihydroxy-9-methyl-3-methylidene-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B12325115.png)
![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4,8,8a-tetramethyl-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12325117.png)
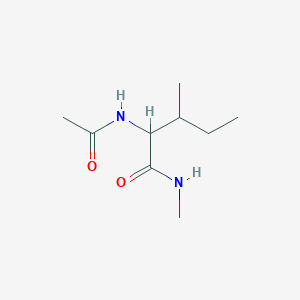

![2-Hydroxy-4,6-dimethoxy-10-(4-methoxyphenyl)-11-phenyl-9-oxa-14,19-diazapentacyclo[10.7.0.02,10.03,8.014,18]nonadeca-1(12),3(8),4,6,18-pentaen-13-one](/img/structure/B12325142.png)
![4-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B12325145.png)
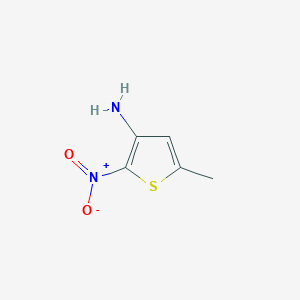
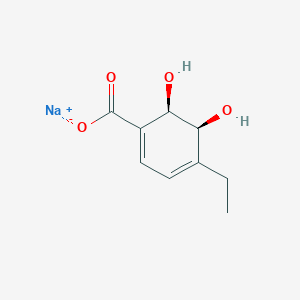
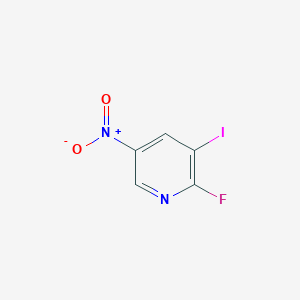
![16-Hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione](/img/structure/B12325170.png)
